(2R,4R)-Mccpm
Overview
Description
(2R,4R)-Mccpm is a chemical compound with the molecular formula C31H44N2OP2 and a molecular weight of 522.6 g/mol . It is available for purchase from various suppliers for research and pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. This could be due to the compound’s specific use cases, proprietary knowledge, or the focus of current research .Physical and Chemical Properties Analysis
This compound has a molecular weight of 522.64 g/mol . It is insoluble with a solubility of 2.9E -5 g/L at 25 ºC . Further physical and chemical properties are not provided in the search results .Scientific Research Applications
Catalysis in Asymmetric Synthesis
(2R,4R)-MCCPM has been identified as an efficient catalyst in asymmetric synthesis. Specifically, it has been utilized in the practical asymmetric synthesis of (R)-(−)-phenylephrine hydrochloride. This process, catalyzed by the this compound-rhodium complex, demonstrates the compound's significant role in facilitating specific stereochemical outcomes in chemical syntheses (Takeda et al., 1989).
Applications in Other Scientific Research
While the search for papers specifically focusing on this compound yielded limited results, there are numerous studies highlighting the broad applications of scientific research in various fields. These include enhancements in project management systems for scientific research, discussions on the significance and funding of scientific research, and the development of management systems for agricultural scientific projects. Although these studies do not directly relate to this compound, they represent the diverse spectrum of scientific research endeavors (Bai et al., 2018); (Press, 2013); (Ye, 2005).
Mechanism of Action
Target of Action
The primary target of (2R,4R)-Mccpm, also known as (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT), is the viral reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of HIV, making it a key target for anti-HIV agents .
Mode of Action
This compound interacts with its target by being metabolized to its active triphosphate form, which then inhibits the viral RT . The inhibition of RT activity results in the prevention of viral replication .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the HIV replication pathway. By inhibiting the RT enzyme, this compound disrupts the conversion of viral RNA into DNA, a critical step in the replication of HIV .
Pharmacokinetics
SL-01 displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats . The major metabolic pathways of SL-01 involved methylation, reduction, hydrolysis, and dealkylation .
Result of Action
The result of this compound’s action is the inhibition of HIV replication. By preventing the conversion of viral RNA into DNA, this compound effectively halts the replication process of the virus .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2R,4R)-Mccpm is not well-established. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAVWOTKQHAAN-FYBSXPHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2OP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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